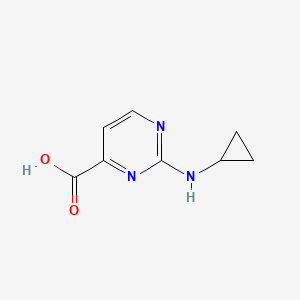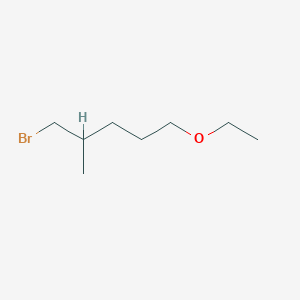
1-Bromo-5-ethoxy-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-ethoxy-2-methylpentane is an organic compound with the molecular formula C8H17BrO It is a branched alkane with a bromine atom attached to the first carbon, an ethoxy group attached to the fifth carbon, and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethoxy-2-methylpentane can be synthesized through a multi-step process involving the bromination of 5-ethoxy-2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-ethoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 5-ethoxy-2-methylpent-1-ene.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: 5-ethoxy-2-methylpentanol, 5-ethoxy-2-methylpentanenitrile, 5-ethoxy-2-methylpentylamine.
Elimination Reactions: 5-ethoxy-2-methylpent-1-ene.
Oxidation: 5-ethoxy-2-methylpentanal, 5-ethoxy-2-methylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-ethoxy-2-methylpentane has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industry: Used as an intermediate in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-ethoxy-2-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from a β-carbon and the bromine atom leaving as a bromide ion. The ethoxy group can participate in oxidation reactions, where it is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-ethoxy-2-methylpentane can be compared with other similar compounds, such as:
1-Bromo-2-methylpentane: Lacks the ethoxy group, leading to different reactivity and applications.
1-Bromo-5-methoxy-2-methylpentane: Contains a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
1-Bromo-5-ethoxyhexane:
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which provides distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-5-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JMUWBFXSTCZAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
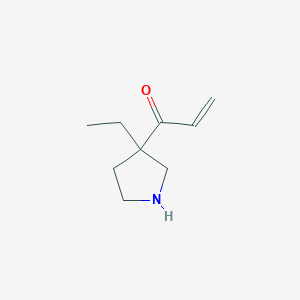
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
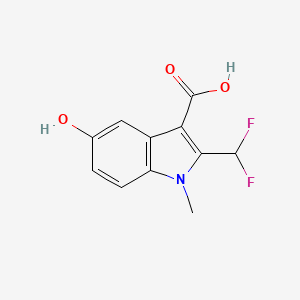
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)

![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
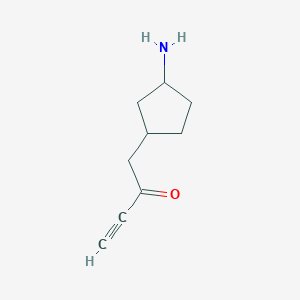
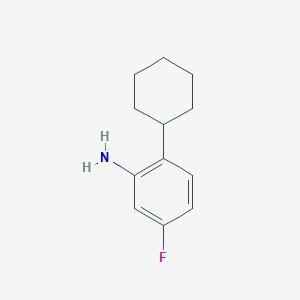
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
